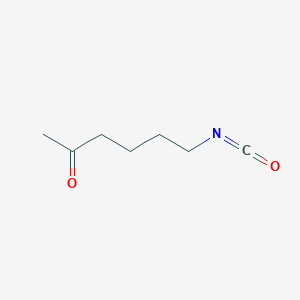
6-Isocyanatohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanatohexan-2-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of hexanone, where an isocyanate group is attached to the sixth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isocyanatohexan-2-one can be achieved through several methods. One common approach involves the reaction of hexan-2-one with phosgene or its derivatives in the presence of a base. This reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Another method involves the oxidation of 1-methylcyclopentane to form 6-chloro-2-hexanone, which is then treated with an alkali metal hypochlorite in the presence of a carboxylic acid . This process involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isocyanatohexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Isocyanatohexan-2-one has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of 6-Isocyanatohexan-2-one involves its reactivity with nucleophiles, such as amines and alcohols. The isocyanate group readily reacts with these nucleophiles to form urea or carbamate derivatives. This reactivity is exploited in various applications, including polymer synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Isocyanatohexan-2-one include other isocyanates and hexanone derivatives, such as:
Hexane, 1,6-diisocyanato-: Another isocyanate derivative with different reactivity and applications.
2-Hexanone: A ketone derivative with different functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the hexanone backbone. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
70486-31-6 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
6-isocyanatohexan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
InChI-Schlüssel |
QUAIUPIMDGMEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


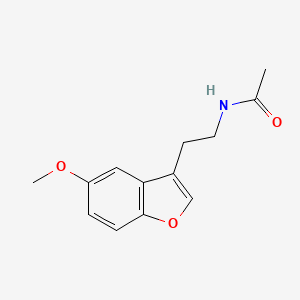
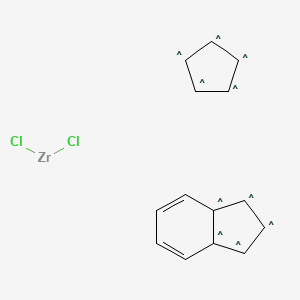
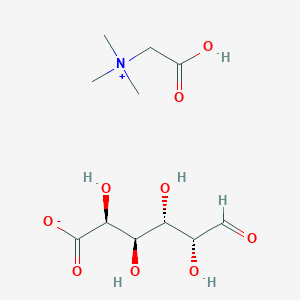
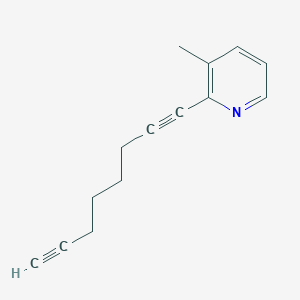
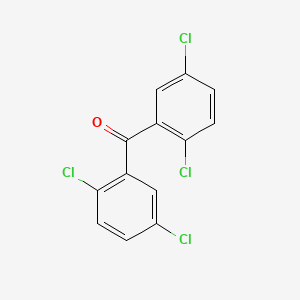
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
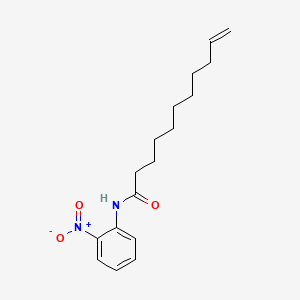

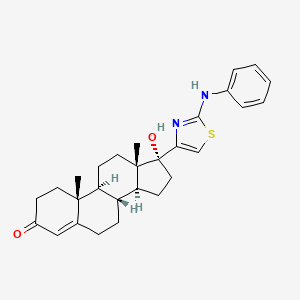
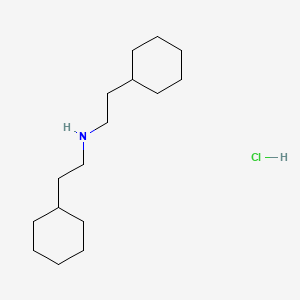
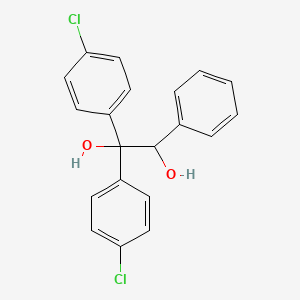

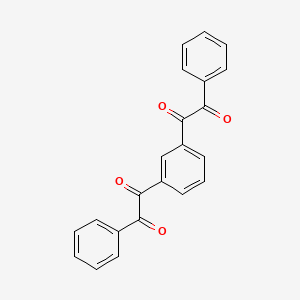
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
